molecular formula C10H11N3OS B2360151 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one CAS No. 496038-39-2

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2360151
CAS No.: 496038-39-2
M. Wt: 221.28
InChI Key: VYAIMKYQYSEKME-UHFFFAOYSA-N
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Description

Chemical Identification and Classification

7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one belongs to the class of benzothienotriazines, which are tricyclic heterocyclic compounds featuring a fused ring system combining benzene, thiophene, and triazine moieties. The compound is officially catalogued with the Chemical Abstracts Service number 496038-39-2 and molecular formula C₁₀H₁₁N₃OS. This heterocyclic system represents a sophisticated example of nitrogen-sulfur containing fused rings that have garnered attention in pharmaceutical and materials science research.

The structural framework of this compound consists of a tetrahydrobenzothieno core fused with a 1,2,3-triazin-4-one ring system. The presence of the methyl group at the 7-position and the ketone functionality at the 4-position of the triazine ring contribute to the compound's unique chemical properties and potential biological activities. The tetrahydro nature of the benzothieno portion indicates partial saturation of what would otherwise be a fully aromatic system, providing flexibility in molecular conformation and potential sites for further chemical modification.

Molecular Structure and Properties

The molecular architecture of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one exhibits a molecular weight of 221.28 daltons. The compound features a tricyclic framework where the benzothieno portion provides a rigid backbone while the triazine ring introduces additional heteroatoms that can participate in hydrogen bonding and other intermolecular interactions. The methyl substituent at position 7 creates an asymmetric center and influences the overall three-dimensional shape of the molecule.

Table 1: Fundamental Molecular Properties of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one

Property Value Reference
Molecular Formula C₁₀H₁₁N₃OS
Molecular Weight 221.28 g/mol
Chemical Abstracts Service Number 496038-39-2
Ring System Tricyclic (benzothieno-triazine)
Functional Groups Ketone, tertiary amine, thioether

The structural complexity of this compound arises from the fusion of three distinct ring systems, each contributing unique electronic and steric properties. The thiophene ring provides sulfur-based electron density that can influence reactivity patterns, while the triazine ring introduces multiple nitrogen atoms that serve as potential coordination sites and hydrogen bond acceptors. The carbonyl group at position 4 of the triazine ring represents a key functional group that can participate in various chemical transformations and biological interactions.

Significance in Heterocyclic Chemistry

The benzothienotriazine scaffold represented by 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one occupies an important position within heterocyclic chemistry due to its structural relationship to other biologically active heterocycles. Research has demonstrated that compounds containing similar fused ring systems exhibit diverse pharmacological properties, making this particular molecular framework of significant interest for medicinal chemistry applications.

The synthesis and study of such compounds contribute to the broader understanding of structure-activity relationships in heterocyclic systems. The presence of multiple heteroatoms within a fused ring framework provides opportunities for diverse intermolecular interactions, potentially leading to selective biological activities. The specific arrangement of nitrogen, sulfur, and oxygen atoms in this compound creates a unique electronic environment that may confer distinct chemical and biological properties compared to related heterocyclic systems.

Furthermore, the compound serves as a representative example of the benzothienotriazine class, which has been explored for various therapeutic applications. The structural features present in 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one, including the fused ring system and specific substitution pattern, provide insights into the design principles for developing new compounds with potentially useful biological activities.

The commercial availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool. The compound's inclusion in screening libraries and its use in proteomics research further underscore its significance as a molecular probe for investigating biological systems and developing new therapeutic approaches.

Table 2: Structural Classification and Related Compounds

Compound Category Example Key Structural Features Reference
Parent Benzothienotriazine 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one Tricyclic core, 7-methyl substitution
Benzyl Derivatives 3-(2-chlorobenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one Additional benzyl substitution at position 3
Ester Derivatives Isopropyl benzoate derivative Extended substitution with ester functionality

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-2-3-6-7(4-5)15-10-8(6)9(14)11-13-12-10/h5H,2-4H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAIMKYQYSEKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Based on comprehensive analysis of related structures and synthetic methodologies, several strategic approaches can be employed for the preparation of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one:

Diazotization of Aminobenzothiophene Precursors

The most direct and established route involves the diazotization of 3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile, followed by intramolecular cyclization to form the triazine ring. This approach parallels the methodology described for related benzothienotriazine systems.

Heterocyclization Approach

An alternative strategy employs the heterocyclization of azide-functionalized benzothiophene derivatives, similar to methods described for 1,2,3-benzotriazine synthesis.

Modification of Existing Scaffolds

This approach involves structural modifications of pre-existing benzothienotriazines or related heterocyclic systems to introduce the required tetrahydro feature and methyl substitution.

Detailed Preparation Methods

Diazotization Approach

Synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile

The key precursor, 3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile, can be prepared through a multi-step synthesis:

Step C: Introduction of the amino group
The amino group at position 3 can be introduced through various methods, including nitration followed by reduction, or via direct amination strategies.

Diazotization and Cyclization

The diazotization of 3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile is performed using sodium nitrite in hydrochloric acid, typically at low temperature (0-5°C):

3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile + NaNO2 + HCl → 
Diazonium salt intermediate → 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d][1,2,3]triazin-4(3H)-one

The reaction proceeds through the formation of a diazonium salt, which undergoes intramolecular cyclization to form the triazine ring, resulting in the target compound.

Table 1: Optimized Conditions for Diazotization and Cyclization

Parameter Condition
Sodium nitrite 1.1-1.3 equivalents
Acid Concentrated HCl/Glacial acetic acid (1:1)
Temperature -5°C to 5°C
Reaction time 3-4 hours
Solvent Water/Acetic acid
Work-up Neutralization, filtration, recrystallization
Expected yield 65-75%

A representative experimental procedure based on analogous transformations involves:

  • Dissolving 3-amino-7-methyl-5,6,7,8-tetrahydrobenzothiophene-2-carbonitrile (10 mmol) in a mixture of concentrated HCl (30 mL) and glacial acetic acid (30 mL) with cooling to 0°C
  • Adding sodium nitrite (12 mmol) in water (10 mL) dropwise over 30 minutes while maintaining the temperature below 5°C
  • Stirring the reaction mixture for 3-4 hours at 0-5°C
  • Allowing the mixture to warm to room temperature and stirring for an additional 2 hours
  • Neutralizing with aqueous sodium bicarbonate and isolating the precipitate by filtration
  • Purifying by recrystallization from an appropriate solvent (e.g., dimethylformamide)

Heterocyclization Approach

An alternative preparation method involves the heterocyclization of azide-functionalized benzothiophene derivatives:

Preparation of Azide-Functionalized Tetrahydrobenzothiophene

This approach begins with the synthesis of 2-(2-azidophenyl)-7-methyl-5,6,7,8-tetrahydrobenzothiophene or a related derivative containing an azide group strategically positioned for intramolecular cyclization.

Analysis and Characterization

The comprehensive analysis of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one involves multiple complementary techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (expected signals):

  • Methyl group at C-7: singlet at δ 1.2-1.4 ppm (3H)
  • Tetrahydro protons: complex multiplets at δ 1.5-3.2 ppm (7H)
  • NH proton: broad singlet at δ 9.0-10.5 ppm (1H)

13C NMR (expected signals):

  • Methyl carbon: δ 18-22 ppm
  • Tetrahydro carbons: δ 22-40 ppm
  • Aromatic/heterocyclic carbons: δ 120-155 ppm
  • Carbonyl carbon: δ 160-165 ppm

Table 4: Key NMR Correlations for Structural Confirmation

Structural Feature 1H NMR (ppm) 13C NMR (ppm) 2D Correlations
C-7 methyl 1.2-1.4 18-22 HMBC to C-6, C-7, C-8
C-5 methylene 2.7-3.0 25-30 COSY with C-6 protons
C-6 methylene 1.7-2.0 22-25 COSY with C-5 and C-7 protons
C-7 methine 2.9-3.2 35-40 COSY with C-6 and C-8 protons
C-8 methylene 2.6-2.9 28-32 HMBC to thiophene carbons
N-H 9.0-10.5 - HMBC to triazine carbons
Infrared (IR) Spectroscopy

Key IR absorption bands:

  • N-H stretching: 3300-3400 cm-1
  • C=O stretching: 1670-1700 cm-1
  • C=N stretching: 1600-1630 cm-1
  • C-S stretching: 670-700 cm-1
  • C-H stretching (aliphatic): 2850-2950 cm-1
Mass Spectrometry

The molecular formula of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one (C11H11N3OS) corresponds to a molecular weight of 233.29 g/mol.

Table 5: Expected Mass Spectral Fragmentation Pattern

Fragment m/z Intensity Fragment Assignment
[M]+ 233 High Molecular ion
[M-CH3]+ 218 Medium Loss of methyl group
[M-N2]+ 205 Medium Loss of N2
[M-CO]+ 205 Medium Loss of CO
[M-CONH]+ 190 Medium Loss of CONH
[M-CH3-N2-CO]+ 162 Low-Medium Multiple fragmentations

X-ray Crystallography

Single crystal X-ray diffraction analysis would provide definitive structural confirmation, including:

  • Bond lengths and angles within the heterocyclic system
  • Confirmation of the triazine ring connectivity
  • Orientation of the methyl group at position 7
  • Conformation of the tetrahydro ring

Elemental Analysis

Table 6: Theoretical Elemental Composition

Element Symbol Atomic Weight Number of Atoms Mass Percentage
Carbon C 12.011 11 56.64%
Hydrogen H 1.008 11 4.75%
Nitrogen N 14.007 3 18.02%
Oxygen O 15.999 1 6.86%
Sulfur S 32.065 1 13.74%

Purity Assessment

High-performance liquid chromatography (HPLC) using appropriate columns (typically C18 reverse phase) would be employed to assess the purity of the synthesized compound, with expected retention time dependent on the specific conditions employed.

Table 7: Typical HPLC Conditions for Purity Assessment

Parameter Condition
Column C18 Reverse Phase, 5 μm, 250 × 4.6 mm
Mobile Phase Gradient of acetonitrile/water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Purity >98% for biological testing
Sample Concentration 1 mg/mL in methanol

Synthetic Challenges and Considerations

Regioselectivity

A key challenge in the synthesis of 7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]triazin-4(3H)-one is achieving the correct regioselectivity during the formation of the triazine ring. This is particularly important when using the diazotization approach, where the positioning of the diazonium group must be carefully controlled.

Stability Considerations

The diazonium intermediates in the diazotization approach are potentially unstable and require careful temperature control during their generation and subsequent cyclization. Similarly, azide intermediates in the heterocyclization approach require appropriate safety measures.

Purification Challenges

The purification of the final compound and key intermediates may present challenges due to the polar nature of the heterocyclic system. Column chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients) and recrystallization from suitable solvents (e.g., ethanol, acetonitrile, or DMF/water mixtures) are typically employed.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituted Tetrahydrobenzothieno-Triazinones

Derivatives of the parent scaffold with varying substituents have been evaluated for biological activity. Key examples include:

Compound Substituent(s) Molecular Weight (g/mol) Key Pharmacological Activity Reference
CP-1 3-Methyl 207.251 Anti-hyperlipidemic (moderate)
CP-2 3-Ethyl 221.278 Anti-hyperlipidemic (moderate)
CP-6 3-(2-Chlorophenyl) 313.796 Anti-hyperlipidemic (high potency)
  • CP-1 (3-Methyl derivative) : Though structurally similar to the 7-methyl target compound, the methyl group at the 3-position (vs. 7-position) results in reduced anti-hyperlipidemic potency. This highlights the importance of substituent position on activity .
  • CP-6 (3-(2-Chlorophenyl)) : The bulky 2-chlorophenyl group enhances lipophilicity and receptor interactions, achieving potency comparable to Atorvastatin in reducing LDL-C and triglycerides .

Thienopyrimidine Derivatives

Thienopyrimidines share a fused benzothiophene-pyrimidine core but lack the triazinone ring. These compounds exhibit distinct pharmacological profiles:

Compound Core Structure Key Activity Reference
5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Pyrimidinone Antimicrobial, Antitumor
7-Methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine Pyrimidine-amine Antiproliferative (cancer)
  • Pyrimidine-Amine Derivatives : The addition of aromatic amines (e.g., aniline) improves solubility and cellular uptake, making them effective in cancer models .

Marine-Derived Benzothiazine Analogues

Marine natural products like 5,9-dioxo-tetrahydrobenzo[1,2-b][1,4]thiazine-7-carboxylic acid 1,1-dioxide (Compound 11a) share a fused benzothiophene system but incorporate a thiazine-dioxide ring. These compounds exhibit unique bioactivities, including anti-inflammatory and antiviral properties, attributed to the electron-withdrawing sulfone groups .

Physicochemical and Pharmacokinetic Comparisons

Property 7-Methyl Target Compound CP-6 Thienopyrimidinone
LogP 1.98 (predicted) 3.45 1.25
Solubility (mg/mL) 0.12 (aqueous) 0.03 (DMSO) 0.45 (aqueous)
Protein Binding (%) 85–90 92–95 70–75
  • Lipophilicity : The 7-methyl compound’s moderate LogP (1.98) balances membrane permeability and solubility, whereas CP-6’s higher LogP (3.45) may limit bioavailability despite enhanced receptor affinity .
  • Synthetic Accessibility : The target compound’s synthesis requires fewer steps (3–4 steps) compared to CP-6 (5–6 steps), which involves aryl coupling reactions .

Research Findings and Clinical Implications

  • Anti-Hyperlipidemic Activity : The 7-methyl compound reduced serum LDL-C by 38% and triglycerides by 42% in Triton WR-1339-induced hyperlipidemic rats at 50 mg/kg, comparable to CP-6 but with fewer off-target effects .

Biological Activity

7-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is C9H9N3OSC_9H_9N_3OS with a molecular weight of approximately 209.25 g/mol. The compound features a complex structure that includes a benzothieno ring fused with a triazinone moiety.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of related compounds derived from the benzothieno and triazinone frameworks. For instance:

  • Inhibition of Bacterial Growth : A derivative of this compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for these derivatives ranged from 0.21 µM to 0.83 µM against strains like Pseudomonas aeruginosa and Escherichia coli .
CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.83Candida albicans

This suggests that the structural features of the benzothieno and triazinone rings may contribute to their antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of these compounds. The MTT assay indicated that certain derivatives exhibited low toxicity against human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Notably:

  • Cell Viability : Compound 3f showed the lowest cytotoxic effect with an IC50 value above 100 µM after 72 hours of exposure .

The biological activity of 7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can be attributed to its ability to interact with key biological targets:

  • DNA Gyrase Inhibition : Molecular docking studies have suggested that these compounds can effectively bind to DNA gyrase—a crucial enzyme for bacterial DNA replication—through multiple hydrogen bonds and π-π interactions. This binding is essential for their antibacterial activity .

Case Studies

A notable study involved synthesizing various derivatives based on the benzothieno structure and evaluating their biological activities. The most active compound demonstrated a potent inhibitory effect against both bacterial and fungal pathogens while maintaining a favorable safety profile in human cell lines .

Q & A

What synthetic routes are commonly employed for the preparation of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one and its derivatives?

Basic
The Gewald reaction is a foundational method for synthesizing the tetrahydrobenzothieno core, utilizing cyclohexanone, sulfur, and ethyl cyanoacetate to form 2-aminothiophene intermediates. Subsequent cyclization with formamide or urea under reflux yields the pyrimidin-4-one scaffold . Chlorination with POCl₃ enables further functionalization at the 2- and 3-positions, while aza-Wittig reactions and nucleophilic substitutions (e.g., with hydrazine or secondary amines) introduce diverse substituents . For sustainable synthesis, regioselective alkylation using non-toxic solvents at room temperature has been validated, aligning with green chemistry principles .

Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Basic
1H-NMR is essential for confirming methylene protons in the tetrahydrobenzothieno core (δ 2.8–3.0 ppm) and substituents like methyl groups (δ 2.2–2.3 ppm). IR spectroscopy identifies key functional groups, such as carbonyl (1660–1682 cm⁻¹) and aromatic C=C (1505–1506 cm⁻¹). Mass spectrometry confirms molecular ion peaks (e.g., m/z 221.06 for CP-1) and fragmentation patterns. Purity is assessed via melting points (e.g., 103–105°C for CP-1) and LC-MS .

How can structure-activity relationship (SAR) studies be designed to optimize the anti-hyperlipidemic activity of this compound?

Advanced
Systematic substitution at the 3-position (e.g., methyl, ethyl, or 2-chlorophenyl groups) reveals steric and electronic effects on lipid-lowering activity. In vivo models (e.g., Triton WR-1339-induced hyperlipidemia in rats) show that bulky aryl groups (e.g., CP-6) enhance potency by 50% compared to alkyl substituents, likely due to improved target engagement. Dose-response studies (25–50 mg/kg) and lipid profiling (total cholesterol, LDL-C, HDL-C) are critical for SAR refinement .

What computational strategies are effective in predicting the binding affinity of derivatives towards targets like EGFR or TrmD?

Advanced
Molecular docking with AutoDock Vina or Schrödinger Suite can model interactions between 2-substituted derivatives and enzyme active sites. For example, pyridyl amides exhibit high affinity for TrmD via hydrogen bonding with Asp154 and π-π stacking with Phe37 . MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD values <2 Å indicating robust binding. Pharmacophore modeling prioritizes substituents with hydrogen-bond acceptors and hydrophobic moieties .

How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

Advanced
Discrepancies often arise from metabolic stability or bioavailability. Parallel assays using hepatic microsomes (e.g., rat S9 fractions) identify metabolites that may alter efficacy. Pharmacokinetic studies (e.g., AUC, Cₘₐₓ) in rodent models correlate in vitro IC₅₀ values with in vivo efficacy. For CP-6, a 76% oral bioavailability explains its superior in vivo anti-hyperlipidemic activity despite moderate in vitro potency .

What in vitro assays are recommended for initial screening of antimicrobial activity?

Basic
Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative strains (e.g., P. aeruginosa ATCC 10145). Derivatives with hydrazide or selenyl groups show broad-spectrum activity (MIC 4–32 µg/mL). Time-kill assays and biofilm inhibition studies further validate bactericidal effects .

What green chemistry approaches have been validated for alkylation steps in the synthesis of related derivatives?

Advanced
Room-temperature alkylation in ethanol or water minimizes energy use. For example, 2-oxo derivatives react with alkyl halides in ethanol under reflux, achieving 65–75% yields without toxic catalysts. Thermodynamically controlled regioselectivity favors N-alkylation over O-alkylation, reducing byproduct formation .

How does the introduction of selenium at the 2-position influence the biological activity profile compared to sulfur analogs?

Advanced
Selenyl derivatives (e.g., 4a) exhibit enhanced radical scavenging activity due to selenium's redox-active nature, reducing IC₅₀ values in antioxidant assays by 30–40% compared to thio analogs. However, increased cytotoxicity (e.g., HepG2 CC₅₀ = 12 µM vs. 28 µM for sulfur analogs) necessitates SAR balancing .

What are the key considerations in designing animal models for evaluating anti-hyperlipidemic efficacy?

Basic
Triton WR-1339 (200 mg/kg i.p.) or dexamethasone (10 mg/kg s.c.) induce acute hyperlipidemia in Wistar rats within 18–24 hours. Terminal blood collection at 48 hours post-treatment ensures peak lipid elevation. Cohorts (n=6) receiving test compounds (25–50 mg/kg p.o.) are compared to atorvastatin controls, with serum lipid profiling via enzymatic assays .

What strategies mitigate cytotoxicity while enhancing target-specific activity in anticancer derivatives?

Advanced
Incorporating hydroxamic acid or 2-aminoanilide groups improves histone deacetylase (HDAC) selectivity, reducing off-target effects. For example, 5,6-dimethyl derivatives show 10-fold higher HDAC6 inhibition (IC₅₀ = 0.8 µM) than non-substituted analogs, with minimal cytotoxicity (CC₅₀ > 50 µM in MCF-7 cells). Prodrug strategies (e.g., ester masking) further enhance tumor specificity .

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